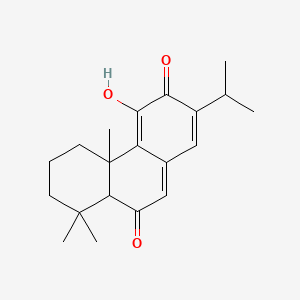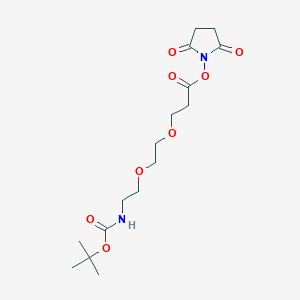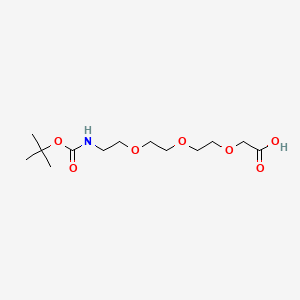
UBP 282
Descripción general
Descripción
Actúa como antagonista de los receptores de glutamato AMPA (ácido α-amino-3-hidroxi-5-metil-4-isoxazolpropiónico) y kainato . Estos receptores desempeñan funciones cruciales en la transmisión sináptica y la plasticidad dentro del cerebro de los mamíferos.
Aplicaciones Científicas De Investigación
Neurofarmacología
UBP 282 es reconocido como un antagonista del receptor AMPA . Inhibe las corrientes mediadas por el receptor AMPA, que son cruciales en la transmisión sináptica y la plasticidad en el sistema nervioso central. Esta propiedad convierte a this compound en una herramienta valiosa para estudiar trastornos neurológicos donde los receptores AMPA están implicados, como la epilepsia, el accidente cerebrovascular isquémico y las enfermedades neurodegenerativas.
Investigación del cáncer
La relevancia del compuesto en la investigación del cáncer deriva de su papel en la vía de la peptidasa específica de ubiquitina (USP) . Las USP están involucradas en la degradación y regulación de proteínas, y su disfunción está relacionada con la progresión del cáncer. This compound podría utilizarse para estudiar la inhibición de las USP, lo que podría llevar al desarrollo de nuevos tratamientos contra el cáncer.
Inmunoterapia
El impacto de this compound en las USP también se extiende a la inmunoterapia contra el cáncer . Al modular la función de las células inmunitarias y regular las respuestas inmunitarias, los inhibidores de las USP como this compound pueden ayudar a comprender cómo mejorar la capacidad del sistema inmunitario para combatir el cáncer.
Señalización molecular
El compuesto juega un papel en varias vías de señalización molecular, incluyendo la reparación del daño del ADN, p53 y las vías del factor de crecimiento transformante-β (TGF-β) . Estas vías son esenciales para mantener la homeostasis celular y su estudio puede proporcionar información sobre el tratamiento de enfermedades como el cáncer y la inflamación.
Mecanismo De Acción
Target of Action
UBP 282 primarily targets AMPA and kainate glutamate receptors . These receptors are ionotropic glutamate receptors that mediate fast excitatory synaptic transmission in the mammalian brain . They play crucial roles in synaptic plasticity, learning, and memory .
Mode of Action
This compound acts as a potent, selective, and competitive antagonist of AMPA and kainate receptors . It inhibits the fast component of the dorsal root-evoked ventral root potential (fDR-VRP) with an IC50 value of 10.3 μM . Furthermore, this compound antagonizes kainate-induced depolarizations of dorsal roots with a pA2 value of 4.96 .
Biochemical Pathways
The antagonistic action of this compound on AMPA and kainate receptors affects the glutamatergic signaling pathway . By inhibiting these receptors, this compound can modulate synaptic transmission, network excitability, and synaptogenesis .
Pharmacokinetics
NaOH . This solubility suggests that this compound may have good bioavailability.
Result of Action
This compound’s antagonistic action on AMPA and kainate receptors results in significant molecular and cellular effects. It can almost completely abolish responses to AMPA while responses to NMDA, kainate, and DHPG are relatively unaffected . This selective inhibition allows this compound to modulate specific aspects of neuronal signaling.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of this compound . Additionally, the presence of other neurotransmitters and modulators in the neuronal environment can influence the compound’s action on its target receptors.
Métodos De Preparación
UBP 282 se sintetiza a través de rutas específicas, dando como resultado la siguiente estructura química:
Nombre químico:4−[3−(22S)−2−amino−2−carboxyethyl]−2,6−dioxopyrimidin−1−yl
Propiedades
IUPAC Name |
4-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-1-3-10(4-2-9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRLZPOBHPIDFX-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)C[C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















